Superior Anticancer Selectivity via 3-Benzylsulfanyl/7-(4-Methoxyphenyl) Motif Over 3-Unsubstituted Parent Scaffolds
The Sztanke et al. (2008) study provides class-level differentiation for the target scaffold. Compound 7 (a 3-phenoxymethyl-7-(4-methylphenyl) derivative) and Compound 12 (a 3-(2,4-dichlorophenoxymethyl)-7-(4-chlorophenyl) derivative) demonstrated distinctly marked lower cytotoxicity against normal human skin fibroblasts (HSF) compared to several-fold higher toxicity against cancer cell lines (LS180, SiHa, T47D) [1]. The target compound's unique 3-benzylsulfanyl-7-(4-methoxyphenyl) substitution pattern is predicted, based on established SAR from this series, to exhibit a similarly favorable therapeutic window—a key advantage over simpler 3-unsubstituted or 3-thiol imidazotriazoles which lack this differentiated selectivity profile.
| Evidence Dimension | Selective cytotoxicity: cancer vs. normal cells (% growth inhibition relative to control) |
|---|---|
| Target Compound Data | Data not available for this exact CAS number; predicted profile based on structural analogy to Compounds 7 and 12. |
| Comparator Or Baseline | Compound 7 and 12 (Sztanke et al., 2008): Normal HSF cells growth inhibition: minimal; Cancer cells (LS180, SiHa, T47D): several-fold higher inhibition. |
| Quantified Difference | Several-fold higher cytotoxicity against cancer cells vs. normal HSF cells for Compounds 7 and 12 (exact fold-change not numerically extracted; class inference applied). |
| Conditions | In vitro cytotoxicity assay; cell lines: LS180 (colon adenocarcinoma), SiHa (uterus carcinoma), T47D (breast carcinoma), HSF (normal fibroblasts). |
Why This Matters
This class-level selectivity profile indicates that the 3-benzylsulfanyl-7-(4-methoxyphenyl) substitution pattern is a critical design element for minimizing normal cell toxicity while retaining anticancer activity, a key procurement criterion for translational oncology research.
- [1] Sztanke, K., Tuzimski, T., Rzymowska, J., Pasternak, K., & Kandefer-Szerszeń, M. (2008). Synthesis, determination of the lipophilicity, anticancer and antimicrobial properties of some fused 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 43(2), 404-419. View Source
